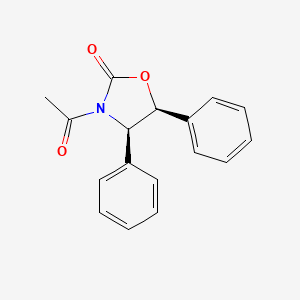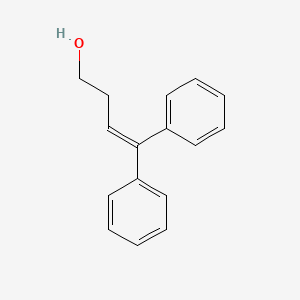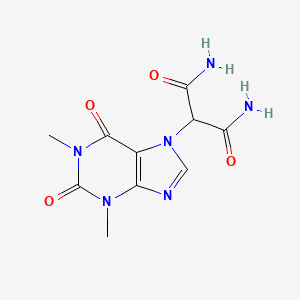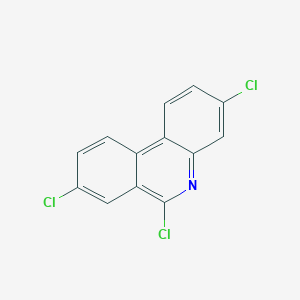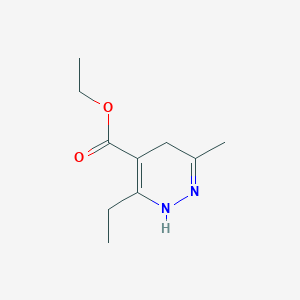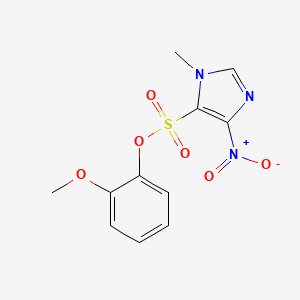
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate is a complex organic compound that belongs to the class of nitroimidazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both nitro and sulfonate groups in the molecule contributes to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the nitration of imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate involves the reduction of the nitro group to generate reactive nitrogen species (RNS) such as nitric oxide (NO). These reactive species can cause damage to cellular components, including DNA, leading to cell death . The compound targets anaerobic organisms that possess the necessary enzymes to reduce the nitro group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another nitroimidazole used as an antimicrobial agent.
Tinidazole: Similar in structure and used for similar applications.
Ornidazole: Another nitroimidazole with similar antimicrobial properties.
Uniqueness
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate is unique due to the presence of the methoxyphenyl and sulfonate groups, which may enhance its solubility and bioavailability compared to other nitroimidazoles .
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of science and industry.
Eigenschaften
CAS-Nummer |
83498-83-3 |
|---|---|
Molekularformel |
C11H11N3O6S |
Molekulargewicht |
313.29 g/mol |
IUPAC-Name |
(2-methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate |
InChI |
InChI=1S/C11H11N3O6S/c1-13-7-12-10(14(15)16)11(13)21(17,18)20-9-6-4-3-5-8(9)19-2/h3-7H,1-2H3 |
InChI-Schlüssel |
JHHKHAMWZAADJA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C1S(=O)(=O)OC2=CC=CC=C2OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


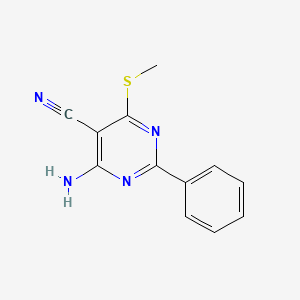
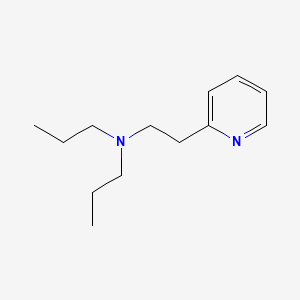
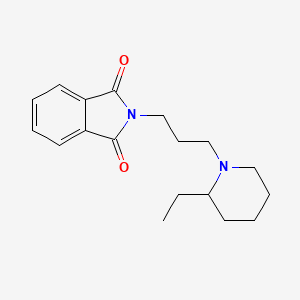
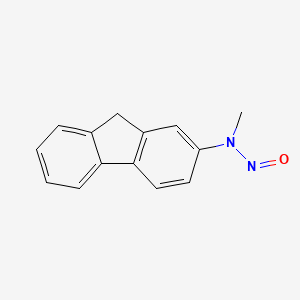
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
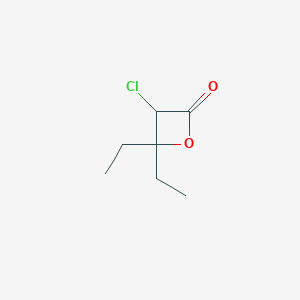
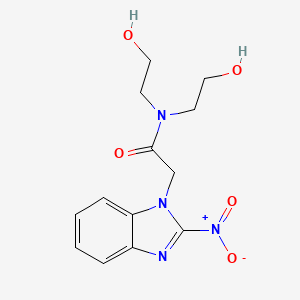
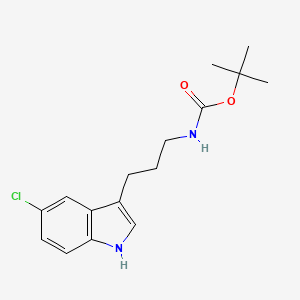
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
